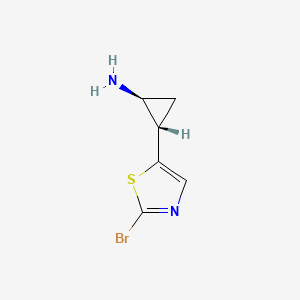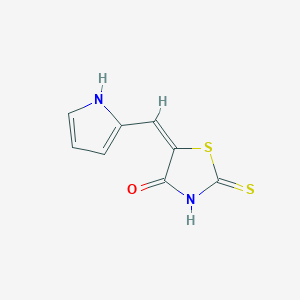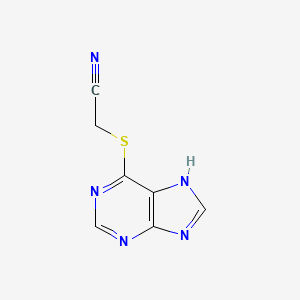
4,4-Dimethyl-2-(trifluoromethyl)oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-2-(trifluoromethyl)oxazol-5(4H)-one is a synthetic organic compound belonging to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of trifluoromethyl and dimethyl groups in this compound can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-(trifluoromethyl)oxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of a trifluoromethyl ketone with an amide or nitrile in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethyl-2-(trifluoromethyl)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated compounds.
Substitution: The trifluoromethyl and dimethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole-5-carboxylic acid derivatives, while substitution reactions could introduce various functional groups into the oxazole ring.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potentially useful in drug discovery and development due to its unique structural features.
Industry: Could be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-2-(trifluoromethyl)oxazol-5(4H)-one would depend on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethyl-2-(trifluoromethyl)thiazol-5(4H)-one: Similar structure but contains sulfur instead of oxygen.
4,4-Dimethyl-2-(trifluoromethyl)imidazol-5(4H)-one: Contains an additional nitrogen atom in the ring.
Uniqueness
4,4-Dimethyl-2-(trifluoromethyl)oxazol-5(4H)-one is unique due to the presence of both trifluoromethyl and dimethyl groups, which can significantly influence its chemical properties and reactivity compared to other oxazole derivatives.
Propriétés
Numéro CAS |
705-20-4 |
|---|---|
Formule moléculaire |
C6H6F3NO2 |
Poids moléculaire |
181.11 g/mol |
Nom IUPAC |
4,4-dimethyl-2-(trifluoromethyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C6H6F3NO2/c1-5(2)4(11)12-3(10-5)6(7,8)9/h1-2H3 |
Clé InChI |
OETMGYPHPKAXTH-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)OC(=N1)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,7-Dichloro-3-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B11767497.png)




![(1R,5S,9R)-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B11767528.png)

![6-(Pyridin-2-yl)-3-azabicyclo[4.1.0]heptane](/img/structure/B11767537.png)
![Benzo[d]isothiazole-3,5-diamine](/img/structure/B11767551.png)

![Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B11767576.png)
![N-Methyl-N-(3-morpholinopropyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B11767578.png)
